Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

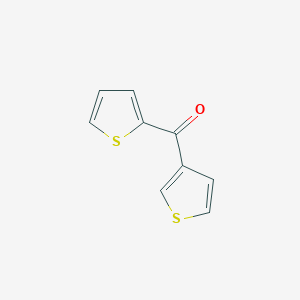

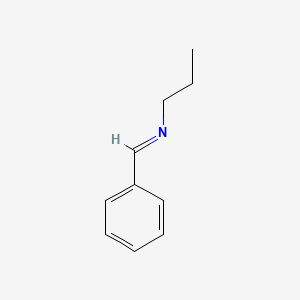

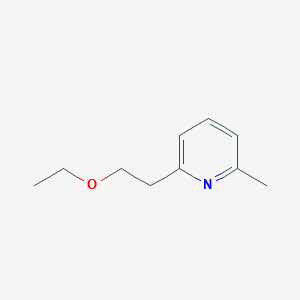

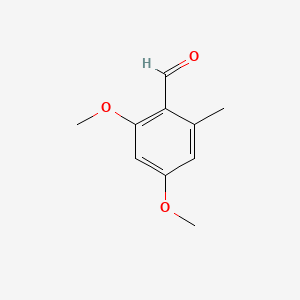

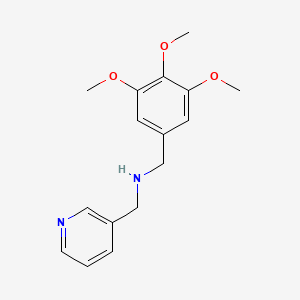

“Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” is a chemical compound with the molecular formula C16H20N2O3 . It has a molecular weight of 288.34200 .

Molecular Structure Analysis

The molecular structure of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” consists of a pyridine ring attached to a benzyl group through a methylene bridge . The benzyl group is substituted with three methoxy groups at the 3rd, 4th, and 5th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” are as follows :

科学的研究の応用

Catalytic Applications : Singh et al. (2017) synthesized Schiff bases containing an indole core with pyridin-ylmethyl groups. These complexes were efficient as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Fluorescence and Binding Properties : Liang et al. (2009) investigated ligands derived from pyridin-ylmethyl groups for their fluorescence properties and binding with metal ions like Zn(2+) and Cu(2+). These ligands showed significant red shifts in fluorescence emission and high fluorescence enhancement (Liang et al., 2009).

Construction of Coordination Polymers : Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands for forming helical silver(I) coordination polymers. This research demonstrated the potential of pyridin-ylmethyl groups in constructing complex structures (Zhang et al., 2013).

Receptor Binding Assays : Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine-3-carbaldehyde and pyridin-ylmethyl groups and evaluated their receptor binding affinity. This indicates their potential use in designing ligands for specific receptors (Guca, 2014).

Photoredox Catalysis : Rohokale et al. (2016) used pyridin-ylmethyl groups in the synthesis of 2,4,6-triarylpyridines via oxidative eosin Y photoredox catalysis. This method highlights the role of pyridin-ylmethyl groups in facilitating photoredox reactions (Rohokale et al., 2016).

特性

IUPAC Name |

1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFGBWAMPNKPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。